molecular formula C18H18ClN5O2 B13369220 methyl 2-{5-[(4-chlorophenyl)(dimethylamino)methyl]-1H-tetrazol-1-yl}benzoate

methyl 2-{5-[(4-chlorophenyl)(dimethylamino)methyl]-1H-tetrazol-1-yl}benzoate

Cat. No.: B13369220
M. Wt: 371.8 g/mol
InChI Key: HOOMUYAJVOKZOA-UHFFFAOYSA-N
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Description

Methyl 2-{5-[(4-chlorophenyl)(dimethylamino)methyl]-1H-tetraazol-1-yl}benzoate: is a complex organic compound that features a benzoate ester linked to a tetraazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-{5-[(4-chlorophenyl)(dimethylamino)methyl]-1H-tetraazol-1-yl}benzoate typically involves multi-step organic reactions. One common method includes the formation of the tetraazole ring through a cyclization reaction, followed by the introduction of the benzoate ester group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-{5-[(4-chlorophenyl)(dimethylamino)methyl]-1H-tetraazol-1-yl}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology and Medicine: In biological and medicinal research, methyl 2-{5-[(4-chlorophenyl)(dimethylamino)methyl]-1H-tetraazol-1-yl}benzoate is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of methyl 2-{5-[(4-chlorophenyl)(dimethylamino)methyl]-1H-tetraazol-1-yl}benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • Methyl 2-{5-[(4-bromophenyl)(dimethylamino)methyl]-1H-tetraazol-1-yl}benzoate
  • Methyl 2-{5-[(4-fluorophenyl)(dimethylamino)methyl]-1H-tetraazol-1-yl}benzoate

Comparison: Compared to its analogs, methyl 2-{5-[(4-chlorophenyl)(dimethylamino)methyl]-1H-tetraazol-1-yl}benzoate may exhibit unique properties due to the presence of the chlorine atom. This can influence its reactivity, stability, and biological activity, making it a valuable compound for specific research and industrial applications.

Properties

Molecular Formula

C18H18ClN5O2

Molecular Weight

371.8 g/mol

IUPAC Name

methyl 2-[5-[(4-chlorophenyl)-(dimethylamino)methyl]tetrazol-1-yl]benzoate

InChI

InChI=1S/C18H18ClN5O2/c1-23(2)16(12-8-10-13(19)11-9-12)17-20-21-22-24(17)15-7-5-4-6-14(15)18(25)26-3/h4-11,16H,1-3H3

InChI Key

HOOMUYAJVOKZOA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(C1=CC=C(C=C1)Cl)C2=NN=NN2C3=CC=CC=C3C(=O)OC

Origin of Product

United States

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